130-Fold Binding Affinity Advantage of (R)-Procyclidine Over (S)-Procyclidine at M1 and M4 Receptors
In direct radioligand competition binding experiments, (S)-procyclidine displayed 130-fold lower affinity than (R)-procyclidine for human M1 (neuroblastoma NB-OK 1) and rat M4 (striatum) receptors, and 40-fold lower affinity for rat cardiac M2 receptors [1]. This subtype-dependent stereoselectivity confirms that the (R)-enantiomer is the sole high-affinity ligand at M1 and M4 subtypes.
| Evidence Dimension | Binding affinity fold difference between enantiomers |
|---|---|
| Target Compound Data | (R)-procyclidine: higher affinity (eutomer); exact Ki values reported in full-text publication |
| Comparator Or Baseline | (S)-procyclidine: 130-fold lower affinity at M1 and M4; 40-fold lower at M2 |
| Quantified Difference | 130-fold (M1/M4); 40-fold (M2) |
| Conditions | Radioligand binding: [3H]NMS or [3H]QNB displacement; human neuroblastoma NB-OK 1 cells (M1), rat striatum (M4), rat heart (M2) |
Why This Matters
This quantifies the enantiomeric purity requirement—using racemate effectively dilutes active compound 130-fold at the target M1/M4 receptors, directly compromising assay sensitivity and data reproducibility.
- [1] Waelbroeck M, Camus J, Tastenoy M, Lambrecht G, Mutschler E, Tacke R, Christophe J. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4. Eur J Pharmacol. 1990;189(2-3):135-142. doi:10.1016/0922-4106(90)90017-r. PMID: 2253700. View Source
